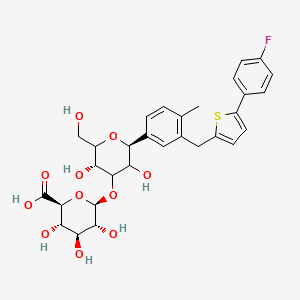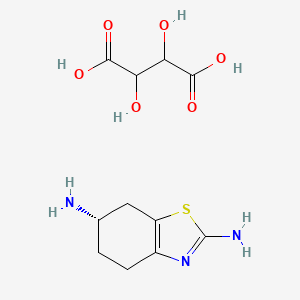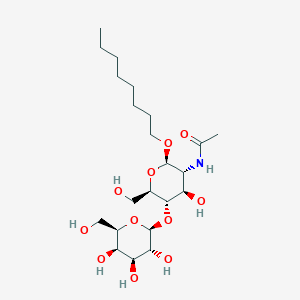
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is a complex carbohydrate derivative It is a glycoside formed by the linkage of an octyl group to a disaccharide composed of glucose and galactose units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside typically involves the glycosylation of a protected glucose derivative with a galactose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The octyl group is introduced through an alkylation reaction, where an octyl halide reacts with the hydroxyl group of the glycoside under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of the glycosidic bond. This method offers high specificity and yields, making it suitable for large-scale production. Additionally, the use of immobilized enzymes can enhance the efficiency and reusability of the biocatalysts .
化学反応の分析
Types of Reactions
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino sugar derivatives.
Substitution: Alkylated glycosides.
科学的研究の応用
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoproteins.
Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations .
作用機序
The mechanism of action of Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the glycosidic linkage and catalyze the transfer or hydrolysis of the sugar moieties. The octyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
類似化合物との比較
Similar Compounds
Octyl beta-D-glucopyranoside: A simpler glycoside with only one glucose unit.
Octyl beta-D-galactopyranoside: Similar structure but with a galactose unit instead of glucose.
Octyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside: Lacks the galactose unit, making it less complex .
Uniqueness
Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is unique due to its dual sugar units and the presence of an acetylamino group. This structure provides it with distinct biochemical properties, such as enhanced stability and specific enzyme recognition, making it valuable for various applications in research and industry .
特性
分子式 |
C22H41NO11 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)17(28)20(14(11-25)33-21)34-22-19(30)18(29)16(27)13(10-24)32-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |
InChIキー |
ZMHROAVAQHSNOY-OEUZHLKXSA-N |
異性体SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)NC(=O)C |
正規SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)




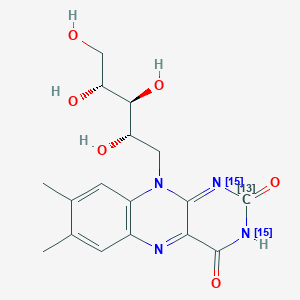
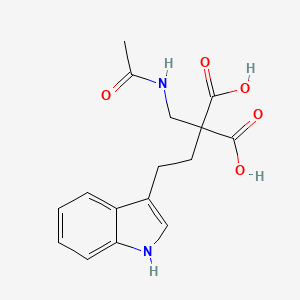
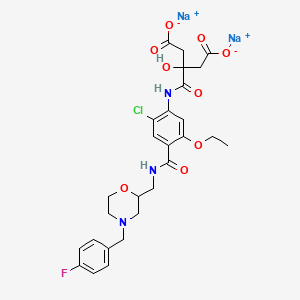
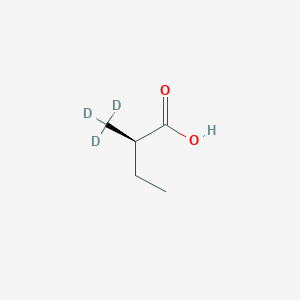
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
